Home > Products > Screening Compounds P19480 > 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one - 2034269-35-5

1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Catalog Number: EVT-2833571
CAS Number: 2034269-35-5
Molecular Formula: C17H17Cl2N5O2
Molecular Weight: 394.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine

    • Compound Description: This compound (5h) was identified as a potential histone deacetylase (HDAC) inhibitor. [] Researchers found that it could inhibit the proliferation of breast cancer cells in vitro with an IC50 value of 8.754 µM. [] In silico analysis suggested that 5h could target HDAC in MCF-7 cells. []
    • Relevance: Both this compound and the target compound, 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, share a 3,4-dichlorophenyl-1H-1,2,3-triazol-4-yl moiety. Notably, both compounds exhibit potential anticancer activity. []
    • Compound Description: This compound (6l) was identified alongside 5h as a potential HDAC inhibitor. [] This compound demonstrated an IC50 value of 11.71 µM against breast cancer cells. [] In silico studies also indicated that 6l could target HDAC in MCF-7 cells. []
    • Relevance: Though this compound lacks the azetidine and pyrrolidinone rings present in the main compound, it shares a common structural feature: a thiouracil moiety attached to a heterocyclic ring system through a methylene linker. Both compounds exhibit potential for anticancer activity by targeting HDAC. []
  • tert-Butyl (S)-3-(2-((3R,5S)-1-(3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoyl)-5-((pyridin-2-ylamino)methyl)pyrrolidin-3-yloxy)acetamido)-2-(2,4,6-trimethylbenzamido)propanoate (FPMt)

    • Compound Description: FPMt was chosen as a potential PET tracer for imaging α5β1 integrin receptors. [] This selection stemmed from a screening of sixty-one antagonists. []

    7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    • Compound Description: L-838,417 acts as a partial agonist at certain non-α1 GABAA receptors and as an antagonist at GABAA-α1 receptors. [, ] In a mouse study, L-838,417, along with other subtype-selective compounds, did not induce seizures when challenged with the inverse agonist FG-7142, suggesting a reduced propensity for physical dependence. [] In a drug discrimination test, L-838,417 generalized to the chlordiazepoxide cue, primarily mediated via non-α1 GABAA receptors, but not to the zolpidem cue, mediated by GABAA-α1 receptors. [] This further supports its functional selectivity for non-α1 GABAA receptors. []

    Ethyl 6-methyl-2-oxo-4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidine-5-carboxylate

    • Compound Description: This compound (4) serves as a key intermediate in synthesizing novel heterocycles containing triazole derivatives of dihydropyrimidine. []

    6-Methyl-4-(2-phenyl-1,2,3-triazol-4-yl)-5-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydropyrimidine-2(1H)-one

    • Compound Description: This class of compounds (6a-g) was synthesized from compound 4 using microwave irradiation. []

    6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-ylcarbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    • Compound Description: SL651498 is a GABAA receptor modulator with functional selectivity. [, ] It exhibits full agonist activity at GABAA-α2 receptors, lower efficacy at GABAA-α3 receptors, and the least efficacy at GABAA-α1 and GABAA-α5 receptors. [] In the mouse physical dependence study, SL651498 did not induce seizures upon FG-7142 challenge. [] In the drug discrimination test, it generalized to both the chlordiazepoxide and zolpidem cues, consistent with its in vitro activity at different GABAA receptor subtypes. []
Overview

1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C18H20N8O2C_{18}H_{20}N_{8}O_{2}, and it has a molecular weight of approximately 380.412 g/mol. The compound is characterized by its unique structural features, which include an azetidine ring, a triazole moiety, and a pyrrolidinone component. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry.

Source and Classification

The compound is classified as a triazole derivative, which is known for its diverse biological activities. It can be sourced from various chemical suppliers, such as BenchChem, which lists it with a typical purity of 95%. The compound's IUPAC name reflects its intricate structure, highlighting the presence of multiple functional groups that contribute to its reactivity and potential applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) typically involves multi-step synthetic routes that integrate various organic reactions. Common methods for synthesizing such triazole-containing compounds include:

  • Click Chemistry: This method utilizes azides and alkynes to form triazoles efficiently under mild conditions.
  • Condensation Reactions: The formation of the azetidine ring can be achieved through condensation reactions involving appropriate precursors.
  • Cyclization Techniques: Cyclization reactions are essential for forming the pyrrolidinone structure from suitable starting materials.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) can be represented using various chemical notation systems:

  • InChI: InChI=1S/C18H20N8O2/c27-17-6-3-7-23(17)8-13-9-25(21-19-13)14-10-24(11-14)18(28)12-26-16-5-2-1-4-15(16)20-22-26/h1-2,4-5,9,14H,3,6-8,10-12H2

This notation provides a detailed description of the compound's atomic connectivity.

Structural Characteristics

The compound features:

  1. Azetidine Ring: A four-membered saturated heterocycle contributing to the compound's rigidity.
  2. Triazole Moiety: A five-membered ring containing three nitrogen atoms that enhances biological activity.
  3. Pyrrolidinone Structure: This contributes to the compound's pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The presence of nitrogen atoms in the triazole allows for nucleophilic attack on electrophilic centers.
  2. Acylation Reactions: The carbonyl group in the pyrrolidinone can undergo acylation to form derivatives with enhanced activity.
  3. Reduction Reactions: The compound may also be subjected to reduction processes to modify its functional groups for specific applications.

These reactions are crucial for modifying the compound to improve its efficacy in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) is not fully elucidated but is believed to involve:

  1. Targeting Specific Enzymes or Receptors: The triazole moiety may interact with biological targets such as enzymes involved in cancer progression or microbial growth.
  2. Disruption of Cellular Processes: By binding to these targets, the compound may interfere with critical cellular pathways leading to apoptosis or inhibition of proliferation.

Research into its exact mechanism continues as scientists explore its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the compound include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents like DMSO and DMF but may have limited solubility in water.
  2. Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

The compound has several promising applications:

  1. Antitumor Activity: Research indicates that derivatives of triazoles exhibit significant antitumor properties, making this compound a candidate for further development in cancer therapy.
  2. Antimicrobial Agents: Its structure suggests potential efficacy against various pathogens due to the presence of both triazole and azetidine functionalities.
  3. Material Science: The luminescent properties observed in related compounds suggest possible applications in optoelectronic devices.

Properties

CAS Number

2034269-35-5

Product Name

1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

IUPAC Name

1-[[1-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one

Molecular Formula

C17H17Cl2N5O2

Molecular Weight

394.26

InChI

InChI=1S/C17H17Cl2N5O2/c18-14-4-3-11(6-15(14)19)17(26)23-9-13(10-23)24-8-12(20-21-24)7-22-5-1-2-16(22)25/h3-4,6,8,13H,1-2,5,7,9-10H2

InChI Key

FMKWELRGHHZDNC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.